PI3K|A/|A-IN-2
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Overview
Description
PI3K|A/|A-IN-2 is a compound that functions as an inhibitor of phosphoinositide 3-kinase alpha (PI3Kα). Phosphoinositide 3-kinases are lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. PI3Kα, in particular, is frequently mutated in various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PI3K|A/|A-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the final product with the required specifications .
Chemical Reactions Analysis
Types of Reactions: PI3K|A/|A-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
PI3K|A/|A-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K pathway and its role in various chemical processes.
Biology: Employed in research to understand the biological functions of PI3Kα and its involvement in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting PI3Kα mutations in tumors.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the PI3K pathway
Mechanism of Action
PI3K|A/|A-IN-2 exerts its effects by inhibiting the activity of PI3Kα. The compound binds to the catalytic subunit of PI3Kα, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts the downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival, growth, and proliferation. By blocking this pathway, this compound can induce apoptosis and inhibit tumor growth .
Comparison with Similar Compounds
Alpelisib: An FDA-approved PI3Kα inhibitor used in the treatment of breast cancer.
GDC-0077: A PI3Kα isoform-specific inhibitor undergoing clinical trials.
Buparlisib: A dual PI3K/mTOR inhibitor with similar potency to PI3Kα
Uniqueness: PI3K|A/|A-IN-2 is unique due to its specific targeting of PI3Kα and its potential to overcome drug resistance mechanisms associated with other PI3K inhibitors. Its ability to selectively inhibit PI3Kα while minimizing off-target effects makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C25H21ClN8O |
---|---|
Molecular Weight |
484.9 g/mol |
IUPAC Name |
2,4-diamino-6-[(6S)-6-(5-chloro-4-oxo-3-phenylquinazolin-2-yl)-5-azaspiro[2.4]heptan-5-yl]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C25H21ClN8O/c26-16-7-4-8-17-19(16)23(35)34(14-5-2-1-3-6-14)22(30-17)18-11-25(9-10-25)13-33(18)21-15(12-27)20(28)31-24(29)32-21/h1-8,18H,9-11,13H2,(H4,28,29,31,32)/t18-/m0/s1 |
InChI Key |
DEQCFSACIVEXND-SFHVURJKSA-N |
Isomeric SMILES |
C1CC12C[C@H](N(C2)C3=NC(=NC(=C3C#N)N)N)C4=NC5=C(C(=CC=C5)Cl)C(=O)N4C6=CC=CC=C6 |
Canonical SMILES |
C1CC12CC(N(C2)C3=NC(=NC(=C3C#N)N)N)C4=NC5=C(C(=CC=C5)Cl)C(=O)N4C6=CC=CC=C6 |
Origin of Product |
United States |
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